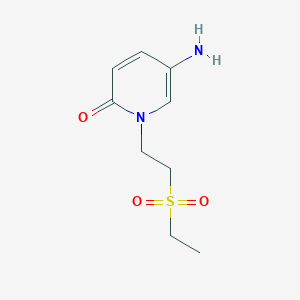
5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and an ethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one typically involves the reaction of 2-chloropyridine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethylsulfonyl group can be reduced to ethylthiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Ethylthiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ethylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-(ethylsulfonyl)pyridine
- 2-Amino-5-(ethylsulfonyl)pyridine
- 5-Amino-1-(2-(methylsulfonyl)ethyl)pyridin-2(1h)-one
Uniqueness
5-Amino-1-(2-(ethylsulfonyl)ethyl)pyridin-2(1h)-one is unique due to the specific positioning of the ethylsulfonyl group and the amino group on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H14N2O3S |
|---|---|
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
5-amino-1-(2-ethylsulfonylethyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O3S/c1-2-15(13,14)6-5-11-7-8(10)3-4-9(11)12/h3-4,7H,2,5-6,10H2,1H3 |
Clé InChI |
WDFKHWPDMUGRHY-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCN1C=C(C=CC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















